molecular formula C13H19N B13299715 3-methyl-N-(2-methylcyclopentyl)aniline

3-methyl-N-(2-methylcyclopentyl)aniline

Cat. No.: B13299715
M. Wt: 189.30 g/mol
InChI Key: PQMGEMNKKSOYIJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the aromatic ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylcyclopentyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 3-methylaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under mild conditions, such as room temperature, and requires a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or ruthenium complexes may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylcyclopentyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo protonation and deprotonation, affecting its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(tert-pentyl)aniline
  • N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline

Uniqueness

3-methyl-N-(2-methylcyclopentyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesFor instance, the presence of the 2-methylcyclopentyl group can influence its steric and electronic properties, making it suitable for specific synthetic and industrial applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19N/c1-10-5-3-7-12(9-10)14-13-8-4-6-11(13)2/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3

InChI Key

PQMGEMNKKSOYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC=CC(=C2)C

Origin of Product

United States

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